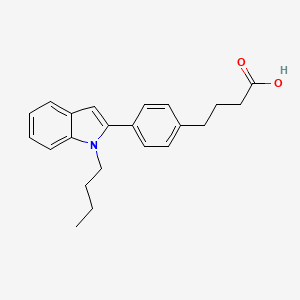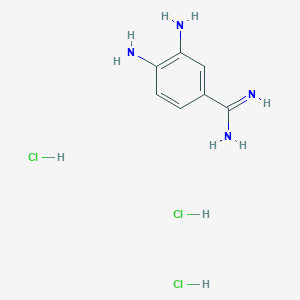
3,4-Diaminobenzimidamide trihydroChloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diaminobenzimidamide trihydroChloride is an organic compound with the molecular formula C7H10N4. It is a solid compound, typically appearing as white crystals. This compound is primarily used in organic synthesis reactions as a raw material and intermediate .
Métodos De Preparación
3,4-Diaminobenzimidamide trihydroChloride can be synthesized through the reaction of benzonitrile with ammonia under alkaline conditions . The reaction conditions need to be carefully controlled to ensure the quality and yield of the product. Industrial production methods often involve optimizing these reaction conditions to achieve higher efficiency and purity .
Análisis De Reacciones Químicas
3,4-Diaminobenzimidamide trihydroChloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3,4-Diaminobenzimidamide trihydroChloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein functions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Diaminobenzimidamide trihydroChloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,4-Diaminobenzimidamide trihydroChloride can be compared with other similar compounds, such as:
3,4-Diaminobenzamidine: This compound has a similar structure but differs in its functional groups.
4-Amidino-1,2-phenylenediamine: Another structurally related compound with different chemical properties.
Benzenecarboximidamide, 3,4-diamino-: A compound with similar applications but distinct chemical behavior.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in various fields .
Propiedades
Fórmula molecular |
C7H13Cl3N4 |
|---|---|
Peso molecular |
259.6 g/mol |
Nombre IUPAC |
3,4-diaminobenzenecarboximidamide;trihydrochloride |
InChI |
InChI=1S/C7H10N4.3ClH/c8-5-2-1-4(7(10)11)3-6(5)9;;;/h1-3H,8-9H2,(H3,10,11);3*1H |
Clave InChI |
LZOJRBUIFREEKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)N)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)


![1-{[4-(9H-beta-Carbolin-9-yl)anilino]oxy}ethan-1-one](/img/structure/B12932696.png)


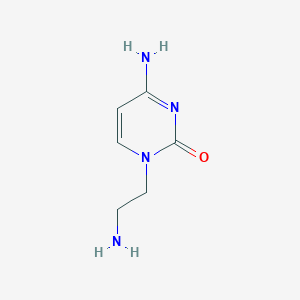
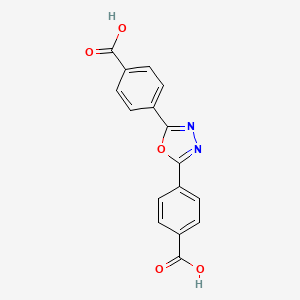
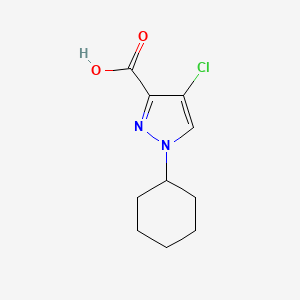
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)

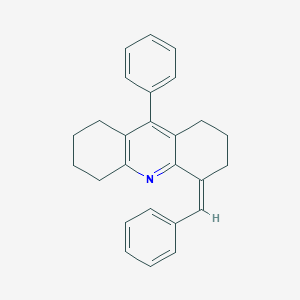
![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
